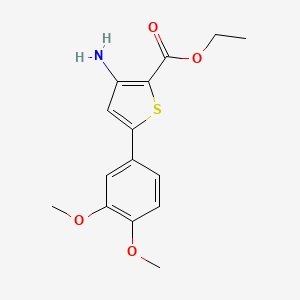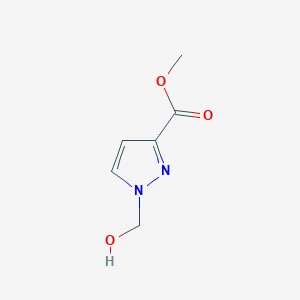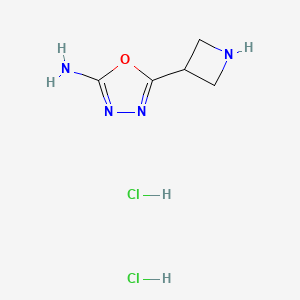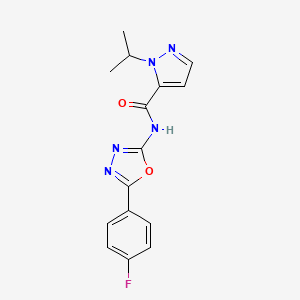
1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MPD is a pyrrolidine derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research on compounds structurally similar to 1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has predominantly focused on their synthesis and potential applications in various fields of chemistry and material science. The synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides through the reaction of morpholine and pyrrolidine derivatives has been explored, revealing their utility in generating ethyl thiophenecarboxylates upon recyclization with bases (Yamagata et al., 1993). This type of chemical transformation highlights the versatility of pyrrolidine derivatives in synthetic organic chemistry.
Applications in Material Science
In the realm of material science, the development of novel alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolidine units for use as electron transport layers in polymer solar cells signifies a critical advancement (Hu et al., 2015). The electron-deficient nature of the diketopyrrolopyrrole backbone, combined with its planar structure, endows these materials with high conductivity and electron mobility, enhancing the power conversion efficiency of solar cells.
Advances in Polymer Chemistry
Significant progress has also been made in polymer chemistry through the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine-2,5-dione derivatives (Veld et al., 1992). These advancements underscore the potential of pyrrolidine derivatives in creating materials with tailored properties for specific applications, from medical devices to environmentally friendly packaging solutions.
Exploration in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the synthesis of various heterocyclic compounds, including the reaction of αβ-unsaturated acid chlorides with morpholine or pyrrolidine enamines, showcasing the utility of these compounds in creating complex molecular architectures (Ahmed & Hickmott, 1979). Such chemical reactions not only expand the toolkit of synthetic chemists but also pave the way for the discovery of new molecules with potential applications in drug discovery, agrochemicals, and materials science.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-20-6-4-3-5-19(20)25-21(26)15-18(22(25)27)23-16-7-9-17(10-8-16)24-11-13-28-14-12-24/h3-10,18,23H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUENMWHJKLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)
![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)



![2-Chloro-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]acetamide](/img/structure/B2442080.png)
![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)





![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)